Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate
Overview
Description
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group attached to an organic moiety, in this case, a 2,4-dimethoxypyrimidin-5-yl group. The stability of potassium organotrifluoroborates makes them valuable reagents in synthetic chemistry, particularly in cross-coupling reactions .
Preparation Methods
The synthesis of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate typically involves the reaction of 2,4-dimethoxypyrimidine with a boron reagent, such as boronic acid or boronate ester, followed by treatment with potassium bifluoride (KHF2). This method is known for its efficiency and scalability, providing high yields of the desired product . The reaction conditions generally involve mild temperatures and the use of solvents like methanol or tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and methanol. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrimidines and other complex organic molecules .
Scientific Research Applications
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable source of nucleophilic boron, which can participate in the transmetalation step of the Suzuki–Miyaura coupling reaction. This involves the transfer of the organic group from the boron to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
Potassium methyltrifluoroborate: Another common reagent with distinct applications in organic synthesis.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl-substituted compounds through cross-coupling reactions.
The uniqueness of this compound lies in its ability to introduce the 2,4-dimethoxypyrimidin-5-yl group into target molecules, providing access to a wide range of functionalized pyrimidines that are valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
potassium;(2,4-dimethoxypyrimidin-5-yl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BF3N2O2.K/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2;/h3H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWWCCXPDERMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1OC)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BF3KN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111732-97-8 | |
Record name | Borate(1-), (2,4-dimethoxy-5-pyrimidinyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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